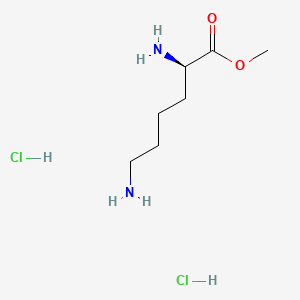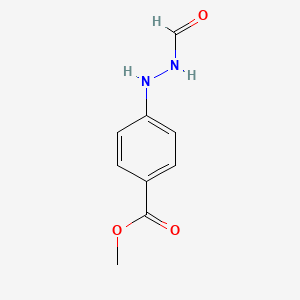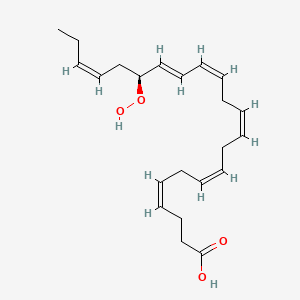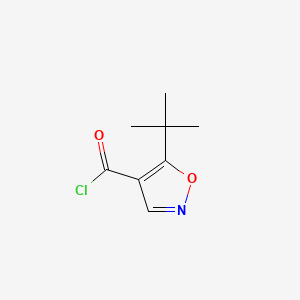
Butaprost
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate is a chemical compound that functions as a selective agonist for the prostaglandin E receptor (EP2). It exhibits an EC50 of 33 nM and a Ki of 2.4 μM when interacting with the murine EP2 receptor. methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate demonstrates lower activity against murine EP1, EP3, and EP4 receptors . It is known for its ability to attenuate fibrosis by inhibiting the TGF-β/Smad2 signaling pathway .
Wissenschaftliche Forschungsanwendungen
methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate has a wide range of scientific research applications, including:
Chemistry: It is used to study the EP2 receptor and its interactions with other molecules.
Biology: methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate is used to investigate the role of EP2 receptors in various biological processes, such as inflammation and fibrosis.
Medicine: The compound is explored for its potential therapeutic effects in conditions like asthma and fibrosis.
Wirkmechanismus
Target of Action
Butaprost primarily targets the E-Prostanoid 2 (EP2) receptor . The EP2 receptor is a G-protein-coupled receptor that plays a crucial role in various physiological and pathological events .
Mode of Action
This compound acts as an agonist to the EP2 receptor . This means it binds to the EP2 receptor and activates it, leading to a series of intracellular events. The activation of the EP2 receptor by this compound has been shown to inhibit mitochondrial fragmentation and the associated hyper-proliferation .
Biochemical Pathways
Upon activation of the EP2 receptor, this compound influences several biochemical pathways. It has been shown to inhibit the TGF-β/Smad2 signaling pathway , which plays a crucial role in fibrosis and other pathological conditions . Additionally, it has been found to increase cyclic AMP (cAMP) levels , which can have various downstream effects depending on the cellular context.
Result of Action
The activation of the EP2 receptor by this compound has several molecular and cellular effects. For instance, it has been shown to attenuate fibrosis by hampering TGF-β/Smad2 signaling . In the context of pulmonary arterial hypertension, this compound has been found to inhibit mitochondrial fragmentation and the associated hyper-proliferation . Moreover, it has been shown to reduce retinal vascular leakage, leucostasis, and endothelial cell apoptosis in certain models .
Biochemische Analyse
Biochemical Properties
Butaprost interacts with the EP2 receptor subtype, a type of prostaglandin receptor . Prostaglandins are a group of physiologically active lipid compounds that play crucial roles in inflammation and other biochemical reactions .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with the EP2 receptor subtype . This interaction can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with the EP2 receptor subtype . This can lead to changes in gene expression and potentially influence enzyme activity .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been carefully studied . It is generally considered to be the less active C-16 epimer .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied .
Metabolic Pathways
This compound is involved in the prostaglandin metabolic pathway, interacting with enzymes and cofactors associated with this pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely mediated through its interaction with the EP2 receptor subtype .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate involve several steps. One common method includes the preparation of the mother liquor by dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . Industrial production methods are not extensively documented, but the compound is typically synthesized in research laboratories for experimental purposes.
Analyse Chemischer Reaktionen
methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate undergoes various chemical reactions, including:
Oxidation: methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Vergleich Mit ähnlichen Verbindungen
methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate is compared with other similar compounds, such as:
Prostaglandin F2α: An FP receptor agonist that upregulates Cyr61 and CTGF mRNA expression.
Bimatoprost: A prostamide that affects Cyr61 but not CTGF mRNA expression.
methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate is unique in its selective agonism of the EP2 receptor and its ability to attenuate fibrosis by inhibiting the TGF-β/Smad2 signaling pathway .
Eigenschaften
IUPAC Name |
methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-3-14-24(15-9-16-24)22(27)12-8-11-19-18(20(25)17-21(19)26)10-6-4-5-7-13-23(28)29-2/h8,11,18-19,21-22,26-27H,3-7,9-10,12-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRISENIKJUKIHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860901 |
Source


|
| Record name | Methyl 11,16-dihydroxy-9-oxo-17-propyl-17,20-cycloprost-13-en-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92999-97-8 |
Source


|
| Record name | Methyl 11,16-dihydroxy-9-oxo-17-propyl-17,20-cycloprost-13-en-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid](/img/structure/B592788.png)

![1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel-](/img/structure/B592790.png)



